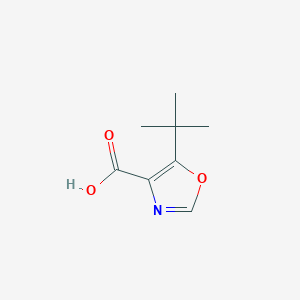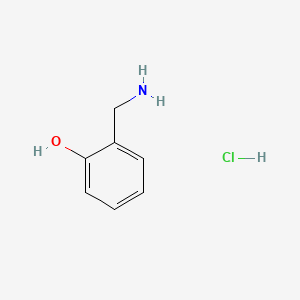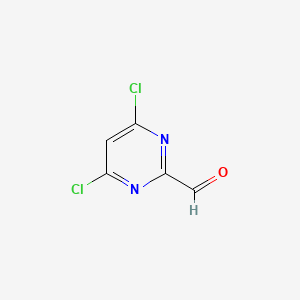
4,6-Dichloropyrimidine-2-carbaldehyde
Overview
Description
4,6-Dichloropyrimidine-2-carbaldehyde is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6 and an aldehyde group at position 2. It is widely used in organic synthesis and pharmaceutical research due to its versatile reactivity and ability to form various derivatives .
Mechanism of Action
Target of Action
The primary target of 4,6-Dichloropyrimidine-2-carbaldehyde is the pyrimidine core, which is a significant class of heterocyclic systems . This compound is particularly effective when functionalized with amino and halogen groups, making it a suitable precursor for a number of structural alterations in the synthesis of pyrimidine-based compounds .
Mode of Action
The compound interacts with its targets through aromatic nucleophilic substitution reactions . The halogenated pyrimidines can incorporate nucleophiles regioselectively via S N Ar reaction . This interaction results in amination, solvolysis, and condensation processes .
Biochemical Pathways
The affected pathways involve the synthesis of pyrimidine-based compounds . The compound’s interaction with its targets leads to the building of pyrimidine-based compound precursors of N-heterocyclic systems . This process is influenced by structural factors of the starting pyrimidine and a high concentration of alkoxide ions .
Result of Action
The result of the compound’s action is the production of unexpected aromatic nucleophilic substitution reaction products . These products are the result of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .
Action Environment
The action of this compound is influenced by environmental factors. The reactions it participates in occur under mild and environmentally friendly conditions . The influence of structural factors of the starting pyrimidine and a high concentration of alkoxide ions also play a role in these reactions .
Biochemical Analysis
Biochemical Properties
4,6-Dichloropyrimidine-2-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of pyrimidine-based compounds. It interacts with enzymes and proteins through nucleophilic substitution reactions. For instance, it can undergo aromatic nucleophilic substitution (SNAr) reactions, where nucleophiles replace the chlorine atoms on the pyrimidine ring. This interaction is facilitated by enzymes that catalyze such substitution reactions, leading to the formation of various functionalized pyrimidine derivatives .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It can influence cell function by interacting with cellular proteins and enzymes, thereby affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade under certain conditions, leading to the formation of by-products that may have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies can result in cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while at higher doses, it can induce toxic or adverse effects. Threshold effects have been observed, where a specific dosage level triggers significant biological responses. These responses can include changes in enzyme activity, alterations in metabolic pathways, and potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect the metabolic flux and the levels of specific metabolites within the cell. The compound’s involvement in metabolic pathways can lead to changes in the overall metabolic profile of the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, while binding proteins help in its localization and accumulation within specific cellular compartments. The distribution of this compound can influence its biological activity and effects on cellular processes .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biological activity. For example, localization to the nucleus can enhance its effects on gene expression, while localization to the mitochondria can influence cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,6-Dichloropyrimidine-2-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, which converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . Another method includes the regioselective dechlorination of 2,4-dichloropyrimidines to obtain 2-chloropyrimidines . These synthetic protocols are complementary to conventional synthesis methods involving the reaction between β-dicarbonyl compounds and components with an N–C–N fragment, such as urea, thiourea, amidine, or guanidine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Vilsmeier-Haack reaction due to its efficiency and high yield. The reaction conditions are optimized to ensure the selective formation of the desired product while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloropyrimidine-2-carbaldehyde undergoes various chemical reactions, including:
Aromatic nucleophilic substitution (SNAr): This reaction involves the replacement of chlorine atoms with nucleophiles such as amines, alkoxides, and thiols.
Solvolysis: The compound can undergo solvolysis reactions, where the chlorine atoms are replaced by solvent molecules.
Condensation: It can participate in condensation reactions to form more complex heterocyclic systems.
Common Reagents and Conditions:
Amination: Using amines as nucleophiles under mild conditions.
Grignard Reagents: For cross-coupling reactions to build aryl-heteroaryl or heteroaryl-heteroaryl bonds.
Alkoxides: For substitution reactions involving alkoxy groups.
Major Products: The major products formed from these reactions include various substituted pyrimidines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
4,6-Dichloropyrimidine-2-carbaldehyde has numerous applications in scientific research:
Comparison with Similar Compounds
2,4,6-Trichloropyrimidine: Another chlorinated pyrimidine with similar reactivity but different substitution patterns.
2,4-Dichloropyrimidine: Lacks the aldehyde group at position 2, leading to different reactivity and applications.
4,6-Dichloropyrimidine-5-carbaldehyde: Similar structure but with the aldehyde group at position 5 instead of 2.
Uniqueness: 4,6-Dichloropyrimidine-2-carbaldehyde is unique due to its specific substitution pattern, which allows for selective reactions and the formation of a wide range of derivatives. Its versatility in synthetic chemistry and potential for developing biologically active compounds make it a valuable compound in research and industry .
Properties
IUPAC Name |
4,6-dichloropyrimidine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O/c6-3-1-4(7)9-5(2-10)8-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMKWMSBWDZYRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623168 | |
| Record name | 4,6-Dichloropyrimidine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
684220-28-8 | |
| Record name | 4,6-Dichloropyrimidine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


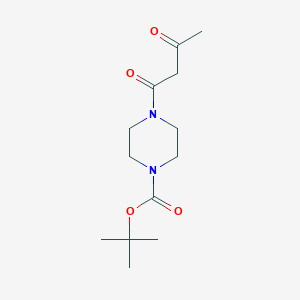

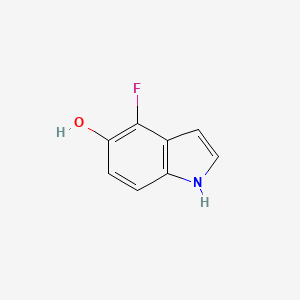
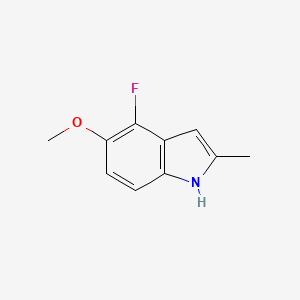
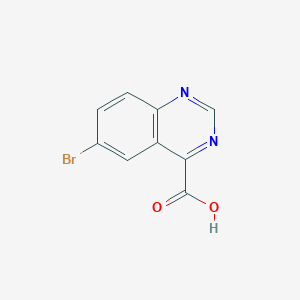
![6-Bromo-8-chloroimidazo[1,2-A]pyridine](/img/structure/B1343835.png)

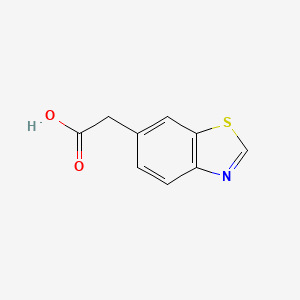
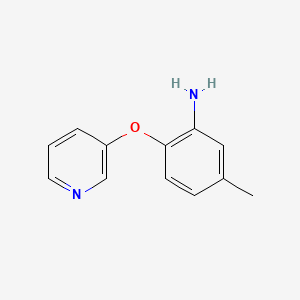
![Furo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B1343846.png)


